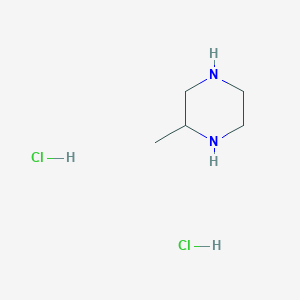

2-Methylpiperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUWOBYBMGVFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333703 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475640-80-3 | |

| Record name | 2-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on 2-Methylpiperazine: Free Base vs. Dihydrochloride Salt in API Synthesis

Executive Summary

As a Senior Application Scientist overseeing scale-up and process chemistry, one of the most frequent optimization hurdles encountered in active pharmaceutical ingredient (API) synthesis is the selection of appropriate reagent forms. 2-Methylpiperazine (2-MP) is a highly versatile, nitrogen-rich chiral/achiral building block used extensively in the development of oncology drugs, CNS therapeutics, and broad-spectrum fluoroquinolone antibiotics (e.g., gatifloxacin and temafloxacin)[1].

However, the choice between utilizing 2-MP as a free base versus its dihydrochloride salt profoundly impacts handling protocols, stoichiometric precision, and reaction regioselectivity. This whitepaper dissects the physicochemical differences between these two forms and provides self-validating experimental methodologies to ensure robust, reproducible synthetic workflows.

Physicochemical Profiling: The Thermodynamic Divide

The fundamental divergence between the free base and the dihydrochloride salt lies in their thermodynamic stability and interaction with atmospheric moisture.

The2 is a low-melting crystalline solid (61–63 °C) that is highly hygroscopic and air-sensitive[2]. When exposed to ambient air, it rapidly absorbs moisture, transitioning into a sticky semi-solid. This drastically alters its effective molecular weight, making accurate stoichiometric weighing nearly impossible outside of a glovebox. Furthermore, its strong basicity is defined by two distinct3 at 25 °C[3].

Conversely, the 4 is a thermally stable, non-hygroscopic solid with a significantly higher molecular weight (173.08 g/mol )[4]. It can be handled on the benchtop without inert atmosphere precautions, ensuring absolute stoichiometric fidelity during scale-up.

Table 1: Comparative Physicochemical Properties

| Property | 2-Methylpiperazine (Free Base) | 2-Methylpiperazine Dihydrochloride |

| Chemical Formula | C | C |

| Molecular Weight | 100.16 g/mol | 173.08 g/mol |

| Melting Point | 61–63 °C | >200 °C (Thermally stable solid) |

| pKa (25 °C) | pK | N/A (Fully protonated) |

| Hygroscopicity | Highly hygroscopic | Non-hygroscopic |

| Aqueous pH | 11–12 (Strongly basic) | Acidic |

| Storage Requirements | Inert atmosphere (Argon/N | Ambient conditions |

Mechanistic Implications in API Synthesis

Steric Differentiation and Regioselectivity

2-Methylpiperazine possesses two secondary amines: the sterically hindered N1 (adjacent to the methyl group) and the unhindered N4. In classic Nucleophilic Aromatic Substitution (SNAr) reactions—such as the 5—the N4 nitrogen acts as the primary nucleophile[5].

Causality of Form Selection

If the free base is used, any absorbed water from poor handling will hydrolyze the electrophilic ester of the quinolone core, destroying the starting material. If stoichiometry is skewed due to water weight, an excess of 2-MP can force unwanted di-substitution at both N1 and N4, creating dimeric impurities.

By utilizing the dihydrochloride salt , chemists sacrifice immediate nucleophilicity for handling stability. The salt requires an auxiliary base (e.g., K2CO3 or DIPEA) to deprotonate the piperazinediium cation in situ. This controlled liberation ensures that the exact stoichiometric equivalent of the active nucleophile is generated only when the reaction environment is fully prepared and anhydrous.

Logical Workflow for Form Selection

Figure 1: Mechanistic workflow for selecting 2-methylpiperazine forms in API synthesis.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems, where physical observations confirm the mechanistic progression of the reaction.

Protocol A: In Situ Free-Basing of Dihydrochloride Salt for SNAr

Objective: Synthesize a 7-(3-methylpiperazin-1-yl)fluoroquinolone intermediate.

-

Step 1: Suspension. Suspend 1.0 eq of the fluoroquinolone core and 1.2 eq of this compound in anhydrous DMSO.

-

Step 2: Neutralization. Add 3.5 eq of finely milled anhydrous K

2CO3.-

Causality: 2.0 eq of K

2CO3neutralizes the two HCl equivalents to liberate the free diamine. 1.0 eq acts as an acid scavenger for the HF generated during the SNAr reaction. The extra 0.5 eq ensures kinetic excess.

-

-

Step 3: Thermal Activation. Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation Checkpoint: The initial heterogeneous mixture will evolve CO

2gas (from the neutralization of HCl by K2CO3). The cessation of gas evolution and the transition of the mixture to a distinct yellow/brown suspension validates the complete liberation of the free base and the progression of the SNAr coupling. -

Step 4: Isolation. Quench the reaction with ice water. Filter the resulting precipitate and wash with cold water to remove KCl salts and excess 2-MP.

Protocol B: Anhydrous Handling of Free Base for Regioselective N-Boc Protection

Objective: Synthesize (R)-4-Boc-2-methylpiperazine directly from the free base to avoid the insolubility of the salt in DCM.

-

Step 1: Inert Weighing. Transfer the 2-MP free base chunks into a tared, flame-dried flask strictly inside an argon-filled glovebox.

-

Causality: The free base absorbs atmospheric moisture rapidly, which would quench the di-tert-butyl dicarbonate (Boc

2O) reagent, leading to inaccurate stoichiometry and incomplete protection.

-

-

Step 2: Regioselective Acylation. Dissolve the amine in anhydrous DCM and cool to -10 °C. Add 0.95 eq of Boc

2O dropwise over 30 minutes. -

Self-Validation Checkpoint: The steric hindrance of the C2-methyl group directs the Boc protection to the less hindered N4 position. By utilizing a slight sub-stoichiometric amount of Boc

2O (0.95 eq) and maintaining low temperatures, di-Boc formation is thermodynamically suppressed. TLC analysis (Ninhydrin stain) will validate the outcome: the absence of the primary diamine and the appearance of a distinct mono-Boc spot confirm regioselective success.

References

- Cost-effective and customizable 2-Methylpiperazine 109-07-9 for sale Trustwe / Chemical Properties URL

- pKa Values of Some Piperazines at (298, 303, 313, and 323)

- (2R)

- Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives Asian Journal of Chemistry URL

- Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections Organic Process Research & Development - ACS Publications URL

Sources

Physicochemical Profiling of 2-Methylpiperazine: A Technical Guide to pKa Determination and Nitrogen Basicity

The following technical guide details the physicochemical profiling of 2-methylpiperazine, focusing on the thermodynamic and structural characterization of its nitrogen centers.

Executive Summary

In medicinal chemistry, the piperazine scaffold is a privileged structure, serving as a core linker in drugs ranging from antipsychotics (e.g., olanzapine) to antiretrovirals. The introduction of a methyl group at the C2 position breaks the symmetry of the ring, creating two distinct basic centers: the proximal N1 (adjacent to the methyl) and the distal N4.

Understanding the specific pKa values of these nitrogen atoms is not merely an academic exercise; it is critical for optimizing LogD (lipophilicity at physiological pH), membrane permeability, and binding affinity. This guide provides the definitive thermodynamic values, the structural rationale for protonation preferences, and the experimental protocols required to validate these constants in a drug discovery setting.

Molecular Architecture & Thermodynamic Data[1]

Structural Conformation

2-Methylpiperazine exists primarily in a chair conformation.[1][2] To minimize 1,3-diaxial steric strain, the C2-methyl group preferentially adopts the equatorial orientation. This conformational lock dictates the steric environment of the two nitrogen atoms:

-

N1 (Proximal): Directly adjacent to the equatorial methyl group.

-

N4 (Distal): Separated from the methyl group by two methylene units.

Thermodynamic Dissociation Constants

The molecule is a diprotic base. The table below summarizes the consensus thermodynamic values at standard conditions (25°C, 0.1 M ionic strength).

| Parameter | Transition | Species Equilibrium | Value (25°C) | Assignment |

| pKa₂ | Monocation | 9.65 ± 0.03 | Distal Nitrogen (N4) | |

| pKa₁ | Dication | 5.36 ± 0.04 | Proximal Nitrogen (N1) |

Data aggregated from potentiometric studies (e.g., Khalili et al.) and validated against standard NIST databases.

The "Micro-Species" Assignment

A common misconception is that the electron-donating inductive effect (+I) of the methyl group should make N1 more basic. However, in aqueous solution, solvation effects dominate .

-

N4 (Distal): The primary protonation site.[1] The ammonium cation formed here is well-solvated by water molecules.

-

N1 (Proximal): The secondary protonation site.[3][1] The adjacent methyl group creates a "steric shadow" that disrupts the organized water structure required to stabilize the positive charge (steric hindrance to solvation). Consequently, the N1-cation is less stable, making N1 less basic (lower pKa).

Visualization of Protonation Equilibria[4][5]

The following diagram illustrates the stepwise protonation pathway, highlighting the preferential formation of the N4-monocation.

Figure 1: Stepwise protonation of 2-methylpiperazine. The first proton preferentially attacks the less hindered N4 position.

Experimental Protocols

To generate high-confidence data, we employ a dual-method approach: Potentiometric Titration for accurate macro-constants and NMR-pH Titration to confirm the site of protonation.[1]

Protocol A: Potentiometric Titration (Gold Standard)

Objective: Determine precise thermodynamic pKa values.

Reagents:

-

Analyte: 2-Methylpiperazine dihydrochloride (>99% purity).[1]

-

Titrant: 0.1 N Sodium Hydroxide (NaOH), carbonate-free.

-

Background Electrolyte: 0.15 M KCl (mimics physiological ionic strength).[1]

-

Inert Gas: Argon or Nitrogen (high purity).[1]

Workflow:

-

System Calibration: Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Verify slope efficiency (>98%).

-

Solution Preparation: Dissolve 2-methylpiperazine (approx. 1-2 mM) in 50 mL of degassed 0.15 M KCl solution.

-

Blanketing: Maintain a positive pressure of Argon over the solution to prevent atmospheric

absorption (which forms carbonic acid and skews high-pH data).[1] -

Titration:

-

Titrate with NaOH using a micro-burette (0.001 mL precision).

-

Allow electrode stabilization (drift <0.1 mV/min) between additions.

-

Collect data points from pH 2.5 to pH 11.0.[4]

-

-

Data Analysis: Use the Gran Plot method to determine the equivalence point and non-linear least squares regression (e.g., Hyperquad or similar software) to calculate pKa values.

Protocol B: NMR-pH Titration (Structural Validation)

Objective: Distinguish between N1 and N4 protonation events.

Causality: Protonation induces a chemical shift change (

-

N4 Protonation: Causes maximal shift in C3-H and C5-H signals.[1]

-

N1 Protonation: Causes maximal shift in C2-H and the C2-Methyl doublet.[1]

Workflow:

-

Sample Prep: Prepare 10 samples of 2-methylpiperazine (5 mM) in

with varying pD values (range 2.0 – 12.0). Adjust pD using DCl and NaOD. -

Acquisition: Acquire 1H NMR spectra for each sample.

-

Plotting: Plot the chemical shift (

) of the methyl doublet vs. pD. -

Interpretation:

Workflow Visualization

The following diagram outlines the logic flow for determining and assigning these values in the lab.

Figure 2: Integrated workflow for thermodynamic and structural characterization.[1]

Applications in Drug Design[7]

Understanding that the N4 nitrogen is the primary basic center allows for strategic modification:

-

Permeability: If the molecule is too basic (pKa > 10), it will be fully ionized in the gut (pH 6-7), limiting passive diffusion. Adding electron-withdrawing groups near N4 can lower the pKa2 to the 7-8 range, improving oral bioavailability.

-

Selectivity: Many GPCR targets require a specific protonated nitrogen interaction.[1] Knowing that N4 carries the positive charge at physiological pH allows for accurate pharmacophore modeling.

References

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. [Link]

- Pagano, F., et al. (2012).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2734219, 2-Methylpiperazine. [Link]

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

Sources

- 1. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Technical Guide: Solubility Profile and Purification of 2-Methylpiperazine Dihydrochloride

The following technical guide details the solubility profile of 2-methylpiperazine dihydrochloride, focusing on the critical differential between aqueous and ethanolic systems. This guide is structured for application scientists and process chemists optimizing purification workflows.

)Executive Summary

This compound exhibits a stark solubility contrast between aqueous and alcoholic media.[1] It is freely soluble in water (driven by high ionic hydration energy) but sparingly soluble to insoluble in ethanol (due to a lower dielectric constant and poor chloride solvation).

This differential is the thermodynamic engine for its purification. In process chemistry, ethanol acts as an antisolvent , forcing the salt out of the aqueous phase. This guide provides the theoretical basis, quantitative estimates, and a validated recrystallization protocol leveraging this property.

Physicochemical Properties & Solubility Data[1][2][3][4][5][6][7][8][9][10]

The Solute: this compound

Unlike its free base form, which is a hygroscopic solid/liquid with moderate organic solubility, the dihydrochloride salt is a stable, crystalline ionic lattice.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | ~173.08 g/mol |

| Structure | Chiral piperazine ring with steric hindrance at C2; fully protonated nitrogens. |

| pKa Values | ~5.35 and ~9.73 (Refers to conjugate acid of free base) [1]. |

| Hygroscopicity | High (Critical for handling; requires desiccation). |

Comparative Solubility Profile

The following data synthesizes experimental observations and standard amine salt behaviors [2, 3].

| Solvent System | Solubility Status | Mechanism of Action |

| Water ( | Freely Soluble (>78 g/100 mL*) | High dielectric constant ( |

| Ethanol (EtOH) | Sparingly Soluble / Insoluble | Lower dielectric constant ( |

| Methanol (MeOH) | Slightly Soluble | Intermediate solubility. Often used for initial dissolution if ethanol is too non-polar. |

| Diethyl Ether | Insoluble | Non-polar; no capacity to solvate ionic species. |

*Note: The free base has a reported solubility of 78 g/100 mL at 25°C [4].[3] The dihydrochloride salt typically exceeds this due to ionic dissociation, potentially reaching >100 g/100 mL in hot water.

Theoretical Framework: Why the Difference Matters

The solubility difference is governed by the competition between Lattice Energy (holding the crystal together) and Solvation Energy (pulling ions into solution).

Mechanism of Dissolution

-

In Water: The hydration enthalpy of the two chloride ions and the dicationic piperazine core overcomes the crystal lattice energy. The small, hard

ions are effectively stabilized by water's hydrogen bond donors. -

In Ethanol: Ethanol has a bulky ethyl group and fewer hydrogen bond donors per unit volume. It cannot effectively solvate the chloride ions. Consequently, the attractive electrostatic forces between the cation and anion dominate, causing the salt to precipitate or remain in the solid phase [5].

Visualization of Solubility Dynamics

The following diagram illustrates the molecular interactions dictating this behavior.

Caption: Figure 1. Mechanistic comparison of this compound behavior in water vs. ethanol.

Validated Experimental Protocol: Antisolvent Recrystallization

This protocol utilizes the "Water-Ethanol" solvent swap method to purify crude this compound. This is the gold standard for removing non-ionic organic impurities (which stay in ethanol) and inorganic salts (which may not dissolve in the initial minimum water volume).

Reagents Required[10][11]

-

Crude this compound.

-

Deionized Water (Solvent).

-

Absolute Ethanol (Antisolvent).

-

Ice bath.[4]

Step-by-Step Methodology

-

Dissolution (The "Minimum Volume" Rule):

-

Place crude salt in an Erlenmeyer flask.

-

Add hot deionized water (

) dropwise with constant stirring. -

Critical Step: Add only enough water to just dissolve the solid. A saturated solution is required. If the solution is colored, treat with activated charcoal and filter while hot.

-

-

Antisolvent Addition:

-

Keep the aqueous solution hot (

). -

Slowly add hot absolute ethanol.

-

Observation: You will see transient cloudiness that dissolves.[4] Continue adding ethanol until a faint, persistent turbidity (cloudiness) appears.

-

Tip: If you add too much and precipitate forms heavily, add a few drops of hot water to clear it, then stop.

-

-

Crystallization:

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a small volume of cold ethanol (do not use water, it will redissolve the product).

-

Drying: Dry in a vacuum oven at

to constant weight.

-

Process Flow Diagram

Caption: Figure 2. Workflow for the purification of this compound via antisolvent recrystallization.

Process Application: Solvent Swapping

In industrial synthesis, 2-methylpiperazine is often treated with gaseous HCl in an ethanolic solution [6]. Because the salt is insoluble in ethanol, it precipitates immediately upon formation.

-

Advantage: This avoids the energy-intensive evaporation of water.

-

Protocol: Dissolve free base in Ethanol

Bubble HCl gas

References

-

ChemicalBook. (2024). 2-Methylpiperazine Properties and pKa data. Retrieved from

-

PubChem. (2025).[5] (2R)-2-methylpiperazine dihydrochloride Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (2025). Physicochemical Properties of Piperazine Salts. Retrieved from

-

Echemi. (2025).[5] 2-Methylpiperazine Solubility Data. Retrieved from

-

Smolecule. (2024). Synthesis and Purification of (2S)-2-Methylpiperazine Hydrochloride. Retrieved from

-

Google Patents. (2016). Method for producing optically active 2-methylpiperazine (WO2016021524A1). Retrieved from

Sources

2-Methylpiperazine dihydrochloride molecular weight and formula

The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the critical attributes, synthesis, and application of 2-Methylpiperazine Dihydrochloride .

Core Identity & Physicochemical Profiling for Medicinal Chemistry Applications

Executive Summary

This compound is a pivotal heterocyclic building block in the synthesis of next-generation pharmaceuticals. Distinguished by its C2-methyl group, this moiety introduces chirality and conformational rigidity to drug candidates—factors that critically modulate lipophilicity (

Unlike its free base counterpart, the dihydrochloride salt offers superior crystallinity, water solubility, and shelf-life stability, making it the preferred form for GMP manufacturing and solid-phase synthesis. This guide provides an exhaustive technical profile, from molecular metrics to validated handling protocols.

Physicochemical Identity

The precise characterization of the salt form is essential for stoichiometric calculations in synthesis.

Core Data Table

| Property | Metric | Technical Notes |

| Compound Name | This compound | Often abbreviated as 2-Me-Pip[1] · 2HCl |

| Chemical Formula | C₅H₁₄Cl₂N₂ | Formally written as C₅H₁₂N₂ · 2HCl |

| Molecular Weight | 173.08 g/mol | Free Base: 100.16 g/mol + 2 × HCl (36.46 g/mol ) |

| CAS Number (Racemic) | Not commonly indexed | Refer to Free Base: 109-07-9 |

| CAS ((S)-Enantiomer) | 75336-85-5 | Preferred stereoisomer for many kinase inhibitors |

| CAS ((R)-Enantiomer) | 13264-88-5 | Used in specific chiral resolution agents |

| Appearance | White Crystalline Solid | Highly hygroscopic; store under desiccant |

| Solubility | >100 mg/mL in Water | Soluble in MeOH; Insoluble in Et₂O, Hexanes |

The "Salt Advantage" in Drug Design

Why utilize the dihydrochloride salt over the free base?

-

Stoichiometric Precision: The free base is a low-melting solid (mp 61–63 °C) that is hygroscopic and difficult to weigh accurately. The 2HCl salt is a stable, high-melting solid, allowing for precise molar equivalents in reactions.

-

Solubility Profile: The ionic nature of the 2HCl salt ensures rapid dissolution in polar reaction media (Water, DMSO, MeOH), facilitating nucleophilic substitutions when neutralized in situ.

Synthetic & Manufacturing Considerations

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the standard industrial route for converting the free base to the stable dihydrochloride salt, including critical purification steps.

Key Experimental Protocol: Salt Formation

-

Reagents: 2-Methylpiperazine (1.0 equiv), HCl (4M in Dioxane, 2.5 equiv), Ethanol (anhydrous).

-

Procedure:

-

Dissolve 2-Methylpiperazine in absolute ethanol (5 mL/g) under N₂ atmosphere.

-

Cool solution to 0 °C in an ice bath.

-

Add HCl solution dropwise over 30 minutes. Exothermic reaction—monitor internal temp < 10 °C.

-

Allow to warm to room temperature and stir for 2 hours.

-

Filter the white precipitate and wash with cold diethyl ether to remove excess acid.

-

Critical Step: Recrystallize from Ethanol/Water (3:1) if purity < 98% by HPLC.

-

Analytical Characterization (Trustworthiness)

To ensure the integrity of the building block before use in complex synthesis, the following self-validating analytical methods are recommended.

NMR Interpretation (D₂O Solvent)

The 2HCl salt shifts the proton signals downfield compared to the free base due to protonation of the nitrogen atoms.

-

¹H NMR (400 MHz, D₂O):

-

δ 1.45 ppm (d, 3H, J=6.5 Hz): Methyl group doublet. Diagnostic for the C2 substitution.

-

δ 3.20–3.80 ppm (m, 7H): Piperazine ring protons. Broadening may occur due to conformational exchange if not fully protonated.

-

Validation Check: Integration ratio of Methyl (3H) to Ring (7H) must be ~3:7.

-

Chloride Content Titration (AgNO₃)

Since the compound is hygroscopic, the molecular weight can drift due to water absorption.

-

Method: Potentiometric titration with 0.1 N AgNO₃.

-

Target: Theoretical Chloride content = 40.96%.

-

Calculation:

Analytical Logic Flow

Applications in Drug Discovery

The 2-methylpiperazine moiety is not merely a linker; it is a pharmacophore modulator .

-

Conformational Restriction: The methyl group at C2 forces the piperazine ring into a preferred chair conformation, reducing the entropy penalty upon binding to a protein target (e.g., Kinase ATP pockets).

-

Metabolic Blocking: Unsubstituted piperazines are prone to oxidative metabolism (N-oxidation or ring hydroxylation). The C2-methyl group sterically hinders CYP450 enzymes, potentially extending the drug's half-life (

). -

Chirality as a Tool:

-

(S)-Isomer: Often preferred in kinase inhibitors (e.g., derivatization of Lomefloxacin analogs).

-

(R)-Isomer: Frequently used to fine-tune selectivity in GPCR ligands.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66057, 2-Methylpiperazine. Retrieved from [Link]

-

Organic Syntheses. Synthesis of Piperazine Derivatives and Salt Formation Protocols. (General reference for piperazine salt handling). Retrieved from [Link]

Sources

The Strategic Application of 2-Methylpiperazine in Medicinal Chemistry

The following technical guide details the applications, physicochemical properties, and synthetic utility of 2-methylpiperazine in medicinal chemistry.

Executive Summary: The "Magic Methyl" of Nitrogen Heterocycles

In the optimization of lead compounds, the piperazine ring is a privileged scaffold, serving as a robust linker that modulates physicochemical properties (solubility, pKa) and vectorizes substituents. However, the unsubstituted piperazine ring often suffers from conformational promiscuity and metabolic liability at the

2-Methylpiperazine (2-MP) represents a high-value tactical modification.[1][2] By introducing a single methyl group at the C2 position, medicinal chemists can:

-

Introduce Chirality: Transforming an achiral linker into a stereogenic center (

or -

Restrict Conformation: Biasing the ring pucker to favor specific axial/equatorial orientations of

-substituents (the "Magic Methyl" effect). -

Block Metabolism: Sterically hindering Cytochrome P450-mediated

-oxidation.[2]

This guide provides a technical roadmap for utilizing 2-methylpiperazine, from chiral resolution to structure-activity relationship (SAR) applications.

Physicochemical & DMPK Profile

The introduction of a C2-methyl group alters the fundamental properties of the piperazine core.

Comparative Properties Table

| Property | Piperazine | 2-Methylpiperazine | Impact in MedChem |

| Molecular Weight | 86.14 g/mol | 100.16 g/mol | Slight increase; negligible penalty.[3][1] |

| LogP (Lipophilicity) | -1.17 | -0.4 to -0.6 | Increases lipophilicity; improves membrane permeability.[1][2] |

| pKa (N1 / N4) | 9.8 / 5.6 | ~9.7 / 5.4 | Minimal change in basicity; maintains solubility.[2] |

| Chirality | Achiral | Chiral ( | Enables enantioselective target engagement.[2] |

| Conformational Energy | Fluxional Chair | Biased Chair | Locks |

| Metabolic Hotspot | High ( | Reduced | C2-methyl sterically hinders CYP450 attack.[1][2] |

Conformational Analysis (The Axial Preference)

Unlike cyclohexane, where substituents strongly prefer the equatorial position,

-

Equatorial Methyl Preference: The C2-methyl group itself prefers the equatorial position to minimize 1,3-diaxial interactions.[3][1]

-

N-Substituent Bias: In 1,4-disubstituted derivatives, the C2-methyl group creates steric clash (A(1,[3][1]3) strain) with the

-substituent.[2][4] To relieve this, the

Caption: The C2-methyl group introduces A(1,3) strain, forcing N-substituents into specific orientations to minimize steric energy, effectively 'locking' the bioactive conformation.[3][1]

Synthetic Methodologies

Chiral Resolution Protocol (L-Tartaric Acid Method)

While asymmetric synthesis is possible, the industrial standard for obtaining enantiopure 2-methylpiperazine is classical resolution using L-tartaric acid.[3][1] This method relies on the solubility difference between the diastereomeric salts.

Protocol: Isolation of (R)-2-Methylpiperazine

-

Dissolution: Dissolve racemic 2-methylpiperazine (1.0 equiv) in water.[2]

-

Salt Formation: Add L-(+)-tartaric acid (2.0 equiv) slowly.[2] The mixture will warm up (exothermic).[2]

-

Crystallization: Heat to

to ensure full dissolution, then cool slowly to -

Filtration: The

-2-methylpiperazine -

Recrystallization: Recrystallize the solid from water/ethanol (1:2) to upgrade enantiomeric excess (ee) to

.[2] -

Free Basing: Suspend the salt in

, add

Buchwald-Hartwig Coupling

Coupling 2-methylpiperazine to aryl halides requires care due to the steric hindrance at the

Regioselectivity:

-

Unprotected 2-MP: Reacts preferentially at

(distal). -

Targeting N1: Requires protection of

(e.g., Boc) or specific catalyst ligand control.[2]

Standard Protocol (N4-Arylation):

-

Reagents: Aryl Bromide (1.0 equiv), 2-Methylpiperazine (1.2 equiv),

(0.01 equiv), BINAP (0.02 equiv), -

Solvent: Toluene or Dioxane (

).[2] -

Note: For

-arylation of

Medicinal Chemistry Case Studies

HIV-1 Attachment Inhibitors (BMS)

In the development of Temsavir (BMS-626529) and its prodrug Fostemsavir , Bristol-Myers Squibb explored the SAR of the piperazine linker attached to the azaindole core.[1]

-

Challenge: The piperazine ring needed to project a benzamide moiety into a specific hydrophobic pocket of the gp120 viral protein.

-

Solution: Introduction of a methyl group at the C2 position of the piperazine.

-

Result: The

-2-methylpiperazine analog showed superior potency compared to the

Kinase Inhibitors (Selectivity Tuning)

In the design of Type I and Type II kinase inhibitors, the solvent-exposed region often tolerates solubilizing groups like piperazine.

-

Problem: Unsubstituted piperazines can be metabolically labile and may bind non-specifically to other kinases.[2]

-

Application: Using

-2-methylpiperazine restricts the rotation of the solubilizing tail.[1][2] -

Example: In the optimization of Rho-kinase (ROCK) inhibitors, the homopiperazine analog H-1152P utilizes a chiral methyl group to improve selectivity for ROCK over PKA and PKC by exploiting subtle differences in the entrance to the ATP-binding cleft.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for incorporating 2-methylpiperazine into a drug scaffold.

Caption: Decision tree for implementing 2-methylpiperazine to solve specific DMPK and potency issues.

References

-

BenchChem. (2025).[2] (R)-2-Methylpiperazine (L)-tartaric acid salt: Resolution and Specifications. Retrieved from

-

Wang, T., et al. (2018).[2] Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir.[2][5] Journal of Medicinal Chemistry. Retrieved from

-

ChemicalBook. (2025).[2] 2-Methylpiperazine Properties and Applications. Retrieved from

-

Organic Syntheses. (2015). Buchwald-Hartwig Amination General Procedures. Retrieved from

-

BOC Sciences. (2025).[2] Structure and Absolute Configuration of Chiral 2-Methylpiperazines. Retrieved from

Sources

- 1. Fostemsavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Deucravacitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Idasanutlin | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Piperazine Derivatives: A Technical Guide

This guide provides a rigorous technical analysis of the thermodynamic and kinetic stability profiles of piperazine derivatives. It is designed for medicinal chemists and formulation scientists, moving beyond basic properties to explore the energetic landscapes that dictate shelf-life, metabolic fate, and solid-state integrity.

Executive Summary

Piperazine (1,4-diazacyclohexane) is a privileged scaffold in drug discovery, present in diverse therapeutic classes from fluoroquinolones (Ciprofloxacin) to antipsychotics (Aripiprazole).[1] Its utility stems from its ability to modulate physicochemical properties (pKa, solubility) and orient substituents in defined vectors.[1] However, the thermodynamic stability of the piperazine ring is complex, governed by a delicate balance of conformational strain, oxidative susceptibility, and solid-state polymorphism. This guide dissects these parameters to enable rational design of robust pharmaceutical candidates.

Structural Thermodynamics & Conformational Analysis

The Energy Landscape

Unlike cyclohexane, the introduction of two nitrogen atoms into the six-membered ring alters the conformational energy surface due to lone-pair interactions and bond length changes (C-N vs C-C).

-

Global Minimum (Chair): The chair conformation is the thermodynamic ground state. It minimizes torsional strain and 1,3-diaxial interactions.

-

Twisted-Boat & Boat: These high-energy conformers are transient but critical during receptor binding or metabolic activation.

-

Chair

Boat Barrier: -

Twisted-Boat Stability:

higher than the chair. -

Boat

Twisted-Boat: Low barrier (

-

Expert Insight: In

pKa and Protonation States

Piperazine is a dibasic amine (

-

Physiological Relevance: At pH 7.4, the monocationic species predominates.

-

Thermodynamic Impact: Protonation stabilizes the chair conformation by locking the nitrogen lone pair, reducing

hyperconjugation effects that might otherwise favor ring distortion.

Degradation Dynamics: Pathways & Mechanisms

Thermodynamic stability often dictates the potential for degradation, while kinetic barriers (Activation Energy,

Oxidative Instability

The secondary or tertiary amine centers are electron-rich, making them prone to Single Electron Transfer (SET) mechanisms, especially in the presence of transition metals (

-

Mechanism: Hydrogen abstraction

to the nitrogen leads to a carbon-centered radical, which reacts with -

Substituent Effect: Contrary to intuition,

-methyl substitution often decreases stability compared to the parent piperazine. The electron-donating methyl group stabilizes the radical intermediate, lowering the

Visualization: Oxidative Degradation Pathway

Figure 1: Oxidative cascade of piperazine derivatives initiating via

Thermal Degradation

Thermal decomposition typically follows first-order kinetics with high activation energies (

-

Pathway:

nucleophilic attack by a free amine on a protonated neighbor, leading to ring opening or polymerization. -

Critical Insight: Thermal stability is significantly higher in the solid state than in solution, where solvation stabilizes the charged transition states.

Solid-State Thermodynamics: Polymorphism

For drug development, the crystal lattice energy is the ultimate determinant of stability. Piperazine derivatives are prone to polymorphism and solvate formation.

-

Lattice Energy: Higher melting points generally correlate with greater thermodynamic stability.

-

Case Study (Azelnidipine): The

-polymorph is thermodynamically stable at room temperature, while the -

Co-Crystals: Piperazine is an excellent co-former for acidic drugs (forming salts/co-crystals). The

rule generally predicts salt formation, which maximizes lattice energy and thermal stability.

Experimental Assessment Protocols

This section details self-validating protocols to assess thermodynamic parameters.

Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: Determine melting points (

Protocol:

-

Sample Prep: Weigh 2-5 mg of sample into a Tzero aluminum pan. Crimp non-hermetically (allow gas escape) or hermetically (if volatile).

-

Cycle 1 (Standard): Heat from

to-

Validation: Sharp endotherm indicates crystallinity. Broad peaks suggest amorphous content or impurities.

-

-

Cycle 2 (Hyper-DSC): Cool rapidly (

) to-

Purpose: Detect

of the in-situ generated amorphous phase. A high

-

-

Data Analysis: Integrate peak areas to calculate

(J/g). Compare polymorphs; the form with the highest

Forced Degradation (Stress Testing) Workflow

Objective: Establish kinetic degradation rates and identify degradation products.

Protocol:

-

Oxidative Stress: Dissolve derivative (0.1 mM) in acetonitrile/water. Add

(0.3% to 3%). Incubate at-

Control: Sample without

.

-

-

Metal Catalysis: Spike solution with

or -

Analysis: HPLC-MS/MS at

hours. -

Quantification: Plot

vs. time. The slope

Visualization: Stability Assessment Workflow

Figure 2: Integrated workflow for characterizing solid-state and solution-phase stability.

Summary Data: Substituent Effects on Stability

| Derivative Type | Dominant Conformation | Primary Degradation Risk | Thermodynamic Stability Rank |

| Unsubstituted Piperazine | Chair | Thermal Ring Opening | High |

| N-Methyl Piperazine | Chair | Oxidative Dealkylation | Medium |

| N-Phenyl Piperazine | Chair (Twisted) | N-Oxide Formation | Medium-High |

| N-Acyl Piperazine | Flattened Chair | Hydrolysis (Amide) | High (Resonance stabilized) |

| Diketo-piperazine | Boat/Planar | Hydrolysis | Very High (Stable scaffold) |

References

-

Rincón, D. A., et al. (2025).[5] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[5] [Link]

-

Ochedi, F., et al. (2023).[6] Oxidative degradation of Piperazine in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

-

Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link](Note: Generalized link to authoritative domain due to deep link variability).

-

Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

-

Du, S., et al. (2018). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Advances. [Link]

-

Park, S., et al. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. PCCP. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Managing the Hygroscopicity of 2-Methylpiperazine Dihydrochloride in Pharmaceutical Synthesis

[1]

Executive Summary

2-Methylpiperazine dihydrochloride (CAS: 75336-85-5 for (S)-isomer) is a critical diamine scaffold in the synthesis of bioactive quinazolines, NSAID salts, and neuroactive pharmaceutical intermediates.[1] While the dihydrochloride salt is synthesized to improve the handling properties of the volatile and hygroscopic free base, the salt itself retains significant hygroscopicity.

Uncontrolled moisture uptake in this reagent introduces two critical failure modes in drug development: stoichiometric imbalance during coupling reactions (leading to incomplete conversion) and facilitated degradation (hydrolysis or oxidation).[1] This guide provides a technical analysis of the compound's hygroscopic mechanism and establishes validated protocols for its assessment, handling, and drying to ensure process integrity.[1]

Physicochemical Profile & Mechanism of Hygroscopicity

Compound Identity[1][2][3][4]

-

IUPAC Name: (2S)-2-Methylpiperazine dihydrochloride[1]

-

Common Isomers: (S)-isomer (CAS 75336-85-5), (R)-isomer (CAS 75336-89-9), Racemic (CAS 16940-66-2)[1]

-

Molecular Weight: 173.08 g/mol (Anhydrous)[1]

-

Solubility: Highly soluble in water (>100 mg/mL); soluble in methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexanes).[1]

Structural Mechanism of Moisture Uptake

The hygroscopic nature of this compound is not merely a surface phenomenon but is intrinsic to its crystal lattice energetics.[1]

-

Crystal System: The (S)-enantiomer crystallizes in the orthorhombic system (Space Group

).[1][3] -

Lattice Interactions: The crystal lattice is stabilized by an extensive three-dimensional hydrogen-bonding network.[1][3] The protonated nitrogen atoms (

) act as strong hydrogen bond donors to the chloride anions ( -

Moisture Vulnerability: The N-H[1]···Cl bond distances typically range from 2.25 to 2.61 Å .[1][3] Upon exposure to atmospheric humidity (>40% RH), water molecules can intercalate into this lattice, competing for hydrogen bonding sites.[1] The high charge density of the chloride ions and the protonated amines creates a high enthalpy of hydration, driving the rapid absorption of atmospheric water to form non-stoichiometric hydrates or deliquescent solutions.

Impact on Pharmaceutical Synthesis[1][4][5]

The presence of unquantified water in this compound leads to a cascade of synthetic failures, particularly in stoichiometry-sensitive reactions like amide couplings or nucleophilic aromatic substitutions (

Stoichiometric Drift

In a typical coupling reaction, 1.0 equivalent of amine is required.[1] If the material contains 10% w/w water, weighing 173.08 mg provides only 0.9 equivalents of the active amine.

-

Consequence: Incomplete conversion of the electrophile.[1]

-

Risk: Difficult purification of the product from the expensive starting material.

Facilitated Side Reactions

Water is not an inert filler; it is a nucleophile and a proton shuttle.[1]

-

Hydrolysis: In the presence of coupling reagents (e.g., EDC, HATU), water consumes the active ester, reducing yield.[1]

-

Racemization: Moisture can lower the energy barrier for proton exchange at the chiral center, potentially leading to slow racemization of the (S)-isomer under thermal stress.[1]

Protocol 1: Quantitative Assessment of Water Content[1]

Before using any batch of this compound that has been stored for >1 week, water content must be verified.[1] Loss on Drying (LOD) is often insufficient due to the potential for HCl loss at high temperatures.

Method: Volumetric Karl Fischer (KF) Titration

This is the gold standard for specificity.

-

Solvent System: Methanol:Formamide (2:[1]1) is recommended to ensure complete dissolution of the salt.

-

Sample Size: 50–100 mg (aiming for ~10–20 mg water uptake if material is wet).[1]

-

Procedure:

-

Pre-titrate the solvent cell to dryness.

-

Rapidly transfer the sample (minimizing air exposure).

-

Titrate with a composite KF reagent (e.g., Hydranal-Composite 5).[1]

-

-

Acceptance Criteria:

Protocol 2: Handling and Storage

To maintain the "anhydrous" state, a rigorous barrier between the reagent and the environment is required.

Storage Hierarchy[1]

-

Tier 1 (Best): Glovebox under

or Ar atmosphere ( -

Tier 2 (Standard): Desiccator cabinet with active desiccant (e.g.,

or activated molecular sieves) and humidity indicator cards. -

Tier 3 (Short-term): Tightly sealed amber glass vial with Parafilm/electrical tape seal, stored at

. Note: Cold storage can cause condensation if opened before warming to room temperature.[1]

Handling Workflow

When weighing the reagent for a reaction:

-

Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.[1]

-

Speed: Minimize open-cap time.

-

Environment: If a glovebox is unavailable, use a "funnel and flow" technique:

Protocol 3: Drying and Remediation[1]

If the material exceeds 5% water content or has become deliquescent (sticky/clumped), use the following remediation strategies.

Method A: Vacuum Oven Drying (Mild Contamination)

Suitable for free-flowing powders with <10% water.[1]

-

Spread: Place material in a crystallization dish in a thin layer (<1 cm).

-

Temp/Vac: Heat to 40–45°C under full vacuum (<10 mbar). Caution: Do not exceed 60°C to avoid HCl dissociation or discoloration.[1]

-

Desiccant: Place a tray of

or KOH pellets in the oven to act as a moisture trap.[1] -

Duration: 12–24 hours. Verify with KF titration.

Method B: Azeotropic Distillation (Severe Contamination)

Suitable for deliquescent material or when strict anhydrous conditions are needed for the subsequent step.

-

Dissolve: Dissolve the wet salt in minimal dry methanol.

-

Solvent Swap: Add Toluene (forms azeotrope with water/methanol) or 2-MeTHF.[1]

-

Concentrate: Rotary evaporate to dryness. Repeat the Toluene addition/evaporation cycle 2–3 times.

-

Result: This yields an amorphous foam or solid that is highly anhydrous but extremely hygroscopic.[1] Use immediately.

Method C: Recrystallization (Purification + Drying)

-

Solvent: Dissolve in hot Ethanol (

). -

Precipitation: Add Diethyl Ether or Hexanes dropwise until turbidity persists.

-

Cool: Allow to cool slowly to

. -

Filter: Filter under

blanket and dry in a vacuum desiccator.

References

-

ChemicalBook. (2025).[1] (2S)-2-Methylpiperazine dihydrochloride Product Properties and CAS 75336-85-5 Data. Retrieved from

-

Smolecule. (2024).[1] Crystallographic Analysis and Hydrogen Bonding Networks in (2S)-2-Methylpiperazine Hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12359499, (2R)-2-methylpiperazine dihydrochloride. Retrieved from [2]

-

BenchChem. (2025).[1] Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet for (R)-Methyl piperazine-2-carboxylate dihydrochloride (Analogous Handling). Retrieved from

Synthesis Precursors for 2-Methylpiperazine Derivatives: A Technical Guide

Topic: Synthesis precursors for 2-methylpiperazine derivatives Content Type: Technical Guide / Whitepaper[1]

Executive Summary

2-Methylpiperazine is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in diverse therapeutic agents, from antipsychotics (e.g., Olanzapine analogues) to CCR5 antagonists.[2] Its structural value lies in its conformational rigidity —which restricts the rotameric freedom of attached substituents—and its chirality , which offers a vector for optimizing ligand-target binding affinity.[1]

This guide provides a technical analysis of the synthesis precursors and pathways for generating 2-methylpiperazine derivatives. It distinguishes between industrial-scale racemic routes and lab-scale asymmetric strategies , offering validated protocols for regioselective functionalization.[1]

Strategic Importance in Medicinal Chemistry

The introduction of a methyl group at the C2 position of the piperazine ring desymmetrizes the molecule, creating two distinct nitrogen environments (N1 and N4).

-

Conformational Locking: The C2-methyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, thereby locking the ring conformation and pre-organizing attached pharmacophores.[1]

-

Metabolic Stability: Steric hindrance at C2 reduces susceptibility to oxidative metabolism at the adjacent nitrogen (N1), potentially improving the half-life of N1-substituted derivatives.

-

Chirality: The (R)- and (S)-enantiomers often exhibit vastly different biological activities.[1] Access to enantiopure precursors is therefore critical.[1]

Retrosynthetic Analysis & Core Precursor Classes

The synthesis of 2-methylpiperazine derivatives relies on three primary precursor classes. The choice of precursor dictates the stereochemical outcome and scalability.

Class A: The "Chiral Pool" (Amino Acids)

-

Precursors: L-Alanine, D-Alanine, N-Boc-Alanine, Phenylglycinol.[1]

-

Utility: High-fidelity asymmetric synthesis.[1]

-

Mechanism: Cyclization of dipeptides to diketopiperazines (DKPs), followed by reduction.

-

Advantage: Guarantees enantiopurity (>99% ee) and allows pre-installation of N-protecting groups.[1]

Class B: Heteroaromatic Feedstocks (Pyrazines)

-

Precursors: 2-Methylpyrazine.[1]

-

Utility: Industrial bulk synthesis.[1]

-

Mechanism: Catalytic hydrogenation (PtO2 or Pd/C).[1]

-

Advantage: Low cost and atom economy.[1]

-

Limitation: Yields racemic mixtures requiring subsequent resolution (e.g., with tartaric acid).

Class C: Acyclic Diamines[1]

-

Precursors: Ethylenediamine + Propylene Glycol (or Propylene Oxide).[1]

-

Utility: Industrial catalytic cyclization.[1]

-

Mechanism: Intermolecular cyclo-dehydrogenation over metal oxide catalysts (Cu-Cr-Zn).[1]

-

Advantage: Scalable for commodity chemical production.[1]

Visualization: Retrosynthetic Precursor Map

Figure 1: Retrosynthetic map showing the three primary pathways to 2-methylpiperazine scaffolds.

Synthetic Pathways & Protocols

Pathway A: De Novo Asymmetric Synthesis (The Alanine Route)

This is the gold standard for drug development, ensuring defined stereochemistry.

Protocol: Synthesis of (S)-2-Methylpiperazine

-

Coupling: React N-Boc-L-Alanine (1.0 equiv) with Glycine ethyl ester HCl (1.1 equiv) using EDC.HCl (1.2 equiv) and HOBt (1.2 equiv) in DCM/DMF.

-

Checkpoint: Monitor TLC for disappearance of Boc-Alanine.[1]

-

-

Deprotection & Cyclization: Treat the dipeptide with formic acid or TFA (to remove Boc) followed by reflux in 2-butanol/toluene with a catalytic base (e.g., Et3N).

-

Reduction: Suspend the diketopiperazine in dry THF. Slowly add LiAlH4 (4.0 equiv) at 0°C, then reflux for 12–24 hours.

-

Critical Step: Quench carefully (Fieser method: water, 15% NaOH, water) to avoid aluminum emulsions.

-

-

Isolation: Filter salts, dry organic layer, and distill or convert to HCl salt.

Pathway B: Catalytic Hydrogenation (The Pyrazine Route)

Ideal for generating bulk starting material where chirality is not yet required or will be resolved later.[1]

Protocol: Hydrogenation of 2-Methylpyrazine

-

Setup: Charge a high-pressure autoclave with 2-methylpyrazine and solvent (MeOH or AcOH).

-

Catalyst: Add PtO2 (Adams' catalyst, 1-2 mol%) or 5% Pd/C (5-10 wt%).

-

Reaction: Pressurize with H2 (50–70 bar) and heat to 60–80°C.

-

Note: Lower pressures (1-5 bar) are possible with PtO2 in acetic acid but require longer reaction times.[1]

-

-

Workup: Filter catalyst through Celite. Evaporate solvent.[1]

-

Product: Racemic 2-methylpiperazine.[1]

-

Regioselective Functionalization: N1 vs. N4

A critical challenge in using 2-methylpiperazine is distinguishing between the two nitrogen atoms.

-

N1 (Proximal): Sterically hindered by the C2-methyl group.[1]

-

N4 (Distal): Sterically accessible and more nucleophilic.[1]

The "Regioselectivity Switch"

To selectively functionalize N1, one must first block N4.[1] Direct alkylation or acylation invariably targets N4 first.[1]

| Target Product | Synthetic Strategy | Key Reagents |

| N4-Substituted (e.g., 1-Boc-3-methylpiperazine) | Direct Electrophilic Attack | React 2-methylpiperazine with Boc2O (0.9 equiv) at 0°C. The electrophile prefers the unhindered N4.[1] |

| N1-Substituted (e.g., 1-Boc-2-methylpiperazine) | Protection-Deprotection Sequence | 1. Protect N4 with Benzyl (BnCl).2.[1] Protect N1 with Boc (Boc2O).3.[1] Deprotect N4 (H2, Pd/C). |

Visualization: Regioselective Workflow

Figure 2: Workflow for achieving regioselective protection. Direct reaction favors N4; N1 functionalization requires an N4-blocking strategy.[1]

Technical Specifications & Data

| Parameter | Amino Acid Route (Pathway A) | Pyrazine Hydrogenation (Pathway B) |

| Starting Material Cost | High (Enantiopure AA) | Low (Commodity Chemical) |

| Stereochemistry | >98% ee (Controlled) | Racemic (Requires Resolution) |

| Scalability | kg scale (Multi-step) | Ton scale (Single step) |

| Key Impurities | Linear dipeptides, racemized DKP | Partially reduced pyrazines |

| Typical Yield | 60–75% (Overall) | >90% |

References

-

Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica. (2001). Link

-

Catalytic synthesis of 2-methylpiperazine over Cr-promoted copper based catalyst. Journal of Chemical Sciences. (2010). Link

-

An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Organic Preparations and Procedures International. (1991).[1] Link

-

Regioselective synthesis of functionalized pyrazole-chalcones. Organic & Biomolecular Chemistry. (2013). Link

-

Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. BenchChem Technical Notes. (2025). Link

Sources

Methodological & Application

Technical Guide: Regioselective Reductive Amination of 2-Methylpiperazine

Executive Summary

The functionalization of 2-methylpiperazine is a critical transformation in the synthesis of bioactive scaffolds (e.g., GPCR ligands, kinase inhibitors). However, the presence of two distinct secondary amine centers—the sterically hindered N1 (adjacent to the C2-methyl group) and the more accessible N4 —presents a regioselectivity challenge.

This guide details the protocols for controlling this regiochemistry via Reductive Amination . It prioritizes the use of Sodium Triacetoxyborohydride (STAB), the industry-standard reagent for mild, selective amination, and outlines strategies for both direct N4-alkylation and protection-dependent N1-alkylation.

Mechanistic & Regiochemical Insight

The Steric Bias

The reactivity difference between N1 and N4 is governed by steric hindrance.

-

N4 (Distal): Highly nucleophilic and sterically accessible. In direct competition, electrophiles prefer this position.

-

N1 (Proximal): The

-methyl group at C2 creates significant steric clash, retarding nucleophilic attack and iminium ion formation.

Reaction Mechanism (STAB Protocol)

Reductive amination proceeds via a stepwise mechanism:

-

Hemiaminal Formation: Reversible addition of the amine to the carbonyl.

-

Imine/Iminium Ion Formation: Acid-catalyzed dehydration.

-

Reduction: Hydride transfer from the borohydride reagent to the C=N bond.

Why STAB? Unlike Sodium Cyanoborohydride (

Strategic Decision Matrix

To ensure high yield and purity, select the workflow based on your target regioisomer.

Figure 1: Decision matrix for selecting the appropriate synthetic route based on regiochemical requirements.

Experimental Protocols

Protocol A: Direct N4-Selective Reductive Amination

Application: Rapid synthesis of N4-alkylated analogs where minor N1-impurities (<5-10%) can be removed via chromatography.

Reagents:

-

Substrate: 2-Methylpiperazine (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.0 - 1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Step-by-Step Procedure:

-

Preparation: In a flame-dried flask under

, dissolve 2-methylpiperazine (1.0 equiv) in anhydrous DCE (0.1 M - 0.2 M concentration). -

Carbonyl Addition: Add the aldehyde or ketone (1.0 equiv).

-

Note: If the carbonyl is valuable, use a slight excess of the amine (1.2 equiv) to ensure complete consumption of the carbonyl at the N4 position.

-

-

Acidification: Add Acetic Acid (1.0 equiv). This buffers the pH to ~5-6, accelerating imine formation.

-

Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

-

Expert Tip: For sterically hindered ketones, extending this time or adding molecular sieves (4Å) improves yield.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise.

-

Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS.

-

Work-up: Quench with saturated aqueous

. Extract with DCM (3x).[1] Dry organics over -

Purification: Flash column chromatography (DCM/MeOH/NH4OH).

Protocol B: N1-Selective Alkylation (Via N4-Protection)

Application: Mandatory for targeting the hindered N1 position. Direct alkylation will fail to be selective.

Starting Material: N4-Boc-2-methylpiperazine (Commercially available or synthesized by reacting 2-methylpiperazine with

Reagents:

-

Substrate: N4-Boc-2-methylpiperazine (1.0 equiv)

-

Carbonyl: Aldehyde (1.2 - 1.5 equiv)

-

Reductant: Sodium Cyanoborohydride (

) or STAB -

Solvent: Methanol (for

) or DCE (for STAB) -

Deprotection: TFA/DCM or HCl/Dioxane

Step-by-Step Procedure:

-

Imine Formation: Dissolve N4-Boc-2-methylpiperazine in MeOH (for

route) or DCE (for STAB route). Add Aldehyde (1.2 equiv) and AcOH (catalytic).-

Critical: Because N1 is hindered, imine formation is slower. Heat may be required (40-50°C) for ketones.

-

-

Reduction:

-

Option 1 (Standard): Add STAB (2.0 equiv) and stir at RT for 16-24 h.

-

Option 2 (Hard substrates): Use

(2.0 equiv) in MeOH with pH adjusted to ~5 using AcOH. Reflux may be necessary for hindered ketones.

-

-

Work-up: Standard basic work-up.

-

Deprotection: Dissolve the isolated intermediate in DCM. Add TFA (10-20 equiv). Stir 1-2 h. Concentrate and free-base using ion-exchange resin or basic extraction.

Protocol C: Bis-Alkylation (N1, N4-Dialkyl)

Application: Synthesis of fully substituted piperazines.

Procedure:

-

Use 2.5 - 3.0 equiv of Aldehyde/Ketone.

-

Use 3.0 - 4.0 equiv of STAB.

-

Perform in DCE with 2-3 equiv of AcOH.

-

Monitor for the disappearance of the mono-alkylated intermediate by LCMS.

Data & Optimization Guide

Reducing Agent Comparison

| Reagent | Solvent | pH Requirement | Selectivity | Comments |

| STAB | DCE, DCM, THF | Mildly Acidic (AcOH) | High | Preferred. Reduces imines much faster than aldehydes. No toxic cyanide. |

| NaCNBH3 | MeOH, EtOH | pH 4-5 (Critical) | High | Good for slow-forming imines. Toxic. Soluble in protic solvents. |

| NaBH4 | MeOH | Basic/Neutral | Low | Reduces aldehydes/ketones rapidly. Use only in "pre-formation" protocols (Stepwise). |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (N1) | Steric hindrance prevents imine formation. | Switch to Protocol B. Increase temperature (40°C). Use |

| Dialkylation (in Protocol A) | Excess aldehyde or highly reactive aldehyde. | Add aldehyde slowly (syringe pump). Use excess amine (1.5 equiv). |

| Aldehyde Reduction | Reducing agent reacting with carbonyl before imine forms. | Ensure 30-60 min stir time before adding STAB. Use STAB instead of NaBH4. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. The foundational text for STAB protocols, establishing the DCE/AcOH conditions.

-

BenchChem Application Notes. "Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine." Validates the protection/deprotection strategy for regiocontrol.

-

Rossen, K., et al. "A useful preparation of N-Boc-piperazines."[2] Tetrahedron Letters, 1997, 38(18), 3183-3186. Describes the regioselective protection of piperazines.[2]

-

Sigma-Aldrich / Merck. "Product Specification: (R)-1-N-Boc-2-methylpiperazine." Confirms commercial availability of regiodefined starting materials.

Sources

Regioselective N-Alkylation of 2-Methylpiperazine: Application Note & Protocols

Executive Summary

The regioselective functionalization of 2-methylpiperazine is a critical transformation in medicinal chemistry, serving as a core scaffold for GPCR ligands, kinase inhibitors, and antibiotic agents. The non-equivalence of the N1 and N4 nitrogen atoms—arising from the steric hindrance of the C2-methyl group—dictates the synthetic strategy.

This guide provides authoritative protocols for selectively targeting either the N4-position (kinetically and sterically favored) or the N1-position (requiring protection strategies).

The Regioselectivity Paradox

-

N4-Nitrogen (Distal): Unhindered and more nucleophilic. It is the default site for direct alkylation and reductive amination.

-

N1-Nitrogen (Proximal): Sterically hindered by the adjacent C2-methyl group. Direct alkylation at N1 is difficult without over-alkylating N4. Accessing N1-substituted derivatives requires an N4-protection strategy .

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the correct synthetic pathway based on the desired target.

Caption: Logical workflow for selecting the regioselective alkylation pathway based on target structure.

Protocol A: Selective N4-Alkylation (Direct Method)

Objective: Synthesis of 4-substituted-2-methylpiperazines. Mechanism: The C2-methyl group creates a steric shield around N1, making N4 significantly more accessible. Under controlled conditions, electrophiles react exclusively at N4.

Method A1: Reductive Amination (Recommended)

This method is superior for avoiding bis-alkylation and quaternary ammonium salt formation.

Reagents:

-

2-Methylpiperazine (1.0 equiv)

-

Aldehyde/Ketone (1.0–1.1 equiv)

-

Reducing Agent: NaBH(OAc)₃ (1.5 equiv) or NaCNBH₃

-

Solvent: DCM or 1,2-Dichloroethane (DCE)

-

Acid Catalyst: Acetic Acid (1–2 drops, optional to activate imine)

Step-by-Step Protocol:

-

Imine Formation: Dissolve 2-methylpiperazine (10 mmol) and the aldehyde (10 mmol) in DCE (30 mL). Stir at room temperature for 30–60 minutes.

-

Note: If using a ketone, add catalytic acetic acid and stir for 2–4 hours to ensure imine formation.

-

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 h).

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude product is often >90% pure N4-isomer. If necessary, purify via flash chromatography (DCM/MeOH/NH₃).

Method A2: Nucleophilic Substitution (Alkyl Halides)

Reagents:

-

2-Methylpiperazine (1.0 equiv)

-

Alkyl Halide (0.9–1.0 equiv) — Use slight deficit to prevent bis-alkylation.

-

Base: K₂CO₃ or DIPEA (1.5 equiv)

-

Solvent: Acetonitrile or DMF

Key Precaution: Do not use excess alkyl halide. The N4-alkylated product is still nucleophilic at N1, and excess reagent will lead to N1,N4-dialkylation.

Protocol B: Selective N1-Alkylation (Protection Strategy)

Objective: Synthesis of 1-substituted-2-methylpiperazines. Strategy: Since N1 is hindered, you cannot selectively alkylate it in the presence of free N4. You must first "cap" N4 with a protecting group (Boc), alkylate N1, and then remove the cap.

Step 1: Regioselective N4-Boc Protection

The reaction of 2-methylpiperazine with Boc₂O naturally favors N4 due to sterics, but stoichiometry and temperature must be controlled to avoid bis-Boc formation.

Reagents:

-

2-Methylpiperazine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)

-

Solvent: DCM or THF

-

Temperature: 0°C to RT[1]

Protocol:

-

Dissolve 2-methylpiperazine (20 mmol) in DCM (100 mL). Cool to 0°C.[1][2]

-

Dissolve Boc₂O (19 mmol, 0.95 equiv) in DCM (20 mL).

-

Slow Addition: Add the Boc₂O solution dropwise over 1–2 hours. Slow addition is critical to maintain a high concentration of free amine relative to the acylating agent.

-

Stir at 0°C for another hour, then warm to RT.

-

Workup: Wash with water. The organic layer contains the 4-Boc-2-methylpiperazine .

-

Validation: Check LCMS/NMR. The major product is the N4-Boc derivative. If bis-Boc is present, it can be removed by column chromatography (Hexane/EtOAc).

Step 2: N1-Alkylation of the Protected Intermediate

With N4 blocked, N1 can be forced to react using stronger conditions.

Reagents:

-

4-Boc-2-methylpiperazine (from Step 1)

-

Alkyl Halide (1.2 equiv)

-

Base: NaH (1.5 equiv) for non-activated halides; K₂CO₃ for activated halides (benzyl/allyl).

-

Solvent: DMF or THF

Protocol:

-

Dissolve 4-Boc-2-methylpiperazine (5 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Cool to 0°C and add NaH (60% dispersion, 7.5 mmol). Stir for 30 min.

-

Alkylation: Add the alkyl halide (6 mmol) dropwise.

-

Heating: Heat to 60–80°C (if necessary for hindered electrophiles) or stir at RT for 12–24 h.

-

Workup: Quench with water/ice. Extract with EtOAc.[3] Purify via column chromatography to isolate 1-Alkyl-4-Boc-2-methylpiperazine .

Step 3: N4-Deprotection

Reagents:

-

TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

Protocol:

-

Dissolve the intermediate in DCM.[4] Add TFA (10–20 equiv).

-

Stir at RT for 1–2 hours.

-

Free Basing: Concentrate the solvent. Redissolve in DCM and wash with saturated NaHCO₃ or use an ion-exchange cartridge (SCX-2) to isolate the free base 1-Alkyl-2-methylpiperazine .

Comparative Data & Troubleshooting

| Feature | N4-Alkylation (Direct) | N1-Alkylation (via Protection) |

| Primary Challenge | Preventing bis-alkylation (N1 & N4) | Multi-step synthesis required |

| Key Control | Stoichiometry (0.9 eq electrophile) | Regioselectivity of Step 1 (Boc protection) |

| Steric Profile | Reaction occurs at unhindered N | Reaction forced at hindered N |

| Typical Yield | 70–90% | 40–60% (Overall 3 steps) |

| Common Byproduct | N1,N4-dialkyl piperazine | N1,N4-diBoc piperazine |

Troubleshooting Tips:

-

Bis-Boc Formation: If Step 1 yields too much bis-Boc, reduce Boc₂O to 0.85 equiv and recover unreacted starting material.

-

Low N1 Reactivity: If N1 alkylation (Step 2) is sluggish, add a catalytic amount of KI (Finkelstein condition) or switch to a more polar aprotic solvent (DMSO).

-

Separation of Isomers: If a mixture of N1/N4 isomers forms (in direct alkylation attempts), they are often separable by HPLC or careful flash chromatography on amine-functionalized silica.

References

-

Regioselective Synthesis of 1,4-Disubstituted-2-methylpiperazines Source: National Institutes of Health (PMC) Description: Detailed protocols for chalcone derivatives involving N-methylpiperazine synthesis. URL:[Link]

-

Selective Alkylation of Piperazine Derivatives Source: Organic Chemistry Portal Description: Methodology for selective alkylation and protection strategies in hydrazine and piperazine derivatives. URL:[Link]

- Source: Google Patents (CN108033931B)

-

Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines Source: ResearchGate Description: Advanced strategies for orthogonal protection of piperazine nitrogens using copper chelation and carbamates. URL:[Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of 2-Methylpiperazine

Executive Summary

This application note details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 2-methylpiperazine as a nucleophilic substrate. While 2-methylpiperazine is a privileged scaffold in medicinal chemistry (e.g., Olanzapine, Imatinib analogs), its dual-nitrogen architecture presents a critical regioselectivity challenge (

Clarification on Terminology: In the context of this protocol, 2-methylpiperazine acts as the substrate (amine source). The ligand refers to the ancillary phosphine or carbene species bound to the Palladium catalyst (e.g., RuPhos, BrettPhos) that facilitates the cycle.

Key Deliverables:

-

Regiocontrol Strategies: Protocols to distinguish between the sterically hindered

and the accessible -

Ligand Selection: Evidence-based selection of dialkylbiaryl phosphine ligands (Buchwald Ligands) to maximize turnover number (TON).

-

Self-Validating Workflows: Integrated QC steps to ensure reaction integrity.

Scientific Foundation & Mechanistic Insight

The Regioselectivity Challenge

2-Methylpiperazine contains two non-equivalent secondary amines:

- Position: Sterically hindered by the adjacent C2-methyl group.

- Position: Sterically unhindered and kinetically accessible.

In standard Pd-catalyzed manifolds, the oxidative addition complex (

Ligand Effects on the Catalytic Cycle

The success of coupling secondary cyclic amines relies heavily on the Reductive Elimination step.

-

RuPhos: The gold standard for secondary amines. Its bulk facilitates the reductive elimination of the sterically demanding amine-Pd-aryl complex.

-

BrettPhos: Preferred for primary amines but effective for highly hindered piperazines where

coupling is forced. -

BINAP: Older generation; generally inferior to monodentate biaryl phosphines for this specific substrate due to slower reductive elimination rates.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the

Caption: Kinetic competition in 2-methylpiperazine arylation.

Experimental Protocols

Protocol A: -Selective Arylation (Direct Coupling)

Objective: High-yield synthesis of 1-aryl-3-methylpiperazine (coupling at the unhindered nitrogen). Scope: Aryl bromides, chlorides, and triflates.[1]

Materials Table

| Reagent | Equiv. | Role | Notes |

| Aryl Halide | 1.0 | Electrophile | Limiting reagent |

| 2-Methylpiperazine | 1.2 - 1.5 | Nucleophile | Excess ensures mono-arylation |

| Pd-RuPhos G4 | 0.02 (2 mol%) | Pre-catalyst | Air-stable, rapid activation |

| NaOtBu | 2.0 | Base | Strong base for fast kinetics |

| Toluene or THF | [0.2 M] | Solvent | Anhydrous, degassed |

Step-by-Step Methodology

-

Preparation: In a glovebox or under active

flow, charge a reaction vial with a magnetic stir bar. -

Solids Addition: Add Pd-RuPhos G4 (2 mol%), NaOtBu (2.0 equiv), and solid Aryl Halide (if applicable).

-

Amine Addition: Add 2-methylpiperazine (1.5 equiv).

-

Note: If the amine is hygroscopic, weigh it quickly or use a stock solution in the reaction solvent.

-

-

Solvent & Seal: Add anhydrous Toluene. Seal the vial with a PTFE-lined crimp cap or screw cap.

-

Reaction: Heat to 80°C for 4–12 hours.

-

QC Check: Monitor by LC-MS.[2] Look for the consumption of Aryl Halide.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove Pd black and salts.

-

Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH4OH gradient).

Protocol B: -Selective Arylation (Via Protection Strategy)

Objective: Synthesis of 1-aryl-2-methylpiperazine (coupling at the hindered nitrogen).

Scientific Rationale: Direct

Workflow Diagram

Caption: The "Protection-First" strategy ensures 100% regioselectivity for the hindered

Methodology (Step 2: Coupling of 4-Boc-2-methylpiperazine)

-

Catalyst Choice: Use BrettPhos Pd G4 (2–4 mol%). BrettPhos is bulkier than RuPhos and often superior for forcing coupling at hindered secondary amines.

-

Base: Cs2CO3 (2.5 equiv) in 1,4-Dioxane at 100°C.

-

Why: Weaker bases (Carbonate) prevent potential Boc-deprotection or side reactions during the longer heating times required for hindered substrates.

-

-

Procedure: Follow the general setup in Protocol A, but increase temperature to 100°C and reaction time to 16–24 hours .

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following decision matrix.

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst Deactivation | Switch to Pd-RuPhos G4 (pre-catalyst) instead of Pd(OAc)2 + Ligand. Ensure solvent is degassed. |

| Dehalogenation (Ar-H formed) | Switch solvent from alcohol/THF to Toluene . Reduce reaction temp. | |

| Regio-scrambling ( | Steric control failure | Do not optimize. Switch immediately to Protocol B (Boc-protection). |

| Blue/Green Solution | Oxidation of Amine/Pd | Oxygen leak. Verify inert atmosphere (Glovebox preferred). |

References

-

Mechanistic Grounding: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

[Link]

-

-

Precatalyst Efficiency: Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Aryl Chlorides." Chemical Science.

-

[Link]